Topological Polar Surface Area (TPSA) Divergence Versus Straight-Chain Analog
The target compound exhibits a computed TPSA of 26 Ų, which is 2.2-fold higher than the TPSA of 12.03 Ų measured for the straight-chain analog 4-(4-ethylphenyl)butan-1-amine (CAS 869941-99-1) [1]. This difference arises from the positioning of the primary amine at the C1 carbon of the butyl chain in the target compound, which alters the spatial orientation of the polar amine group relative to the hydrophobic aromatic ring system. The higher TPSA predicts reduced passive blood-brain barrier permeation and altered chromatographic retention (typically shorter retention times on reversed-phase LC columns) compared to the linear analog [2]. For procurement, this means the two compounds cannot serve as mutual replacements in assays where membrane partitioning or CNS penetration is a relevant parameter.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 26 Ų (computed, free base form) |
| Comparator Or Baseline | 4-(4-Ethylphenyl)butan-1-amine: 12.03 Ų (computed, free base form) |
| Quantified Difference | 2.2-fold higher TPSA for the target compound (Δ = +13.97 Ų) |
| Conditions | Computed values from chemical structure databases (Chem960 for target; ChemSrc for comparator) |
Why This Matters
A >2-fold difference in TPSA directly impacts predicted membrane permeability and chromatographic behavior, making the two compounds non-interchangeable as analytical reference standards or in vitro permeability probes.
- [1] ChemSrc. 4-(4-Ethylphenyl)butan-1-amine (CAS 869941-99-1) – TPSA: 12.03 Ų. https://m.chemsrc.com/mip/cas/869941-99-1_1030496.html (accessed 2026-04-28). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. [Class-level reference: TPSA <60–70 Ų generally required for passive BBB penetration]. View Source
